Gonadorelin

Description

Propriétés

IUPAC Name |

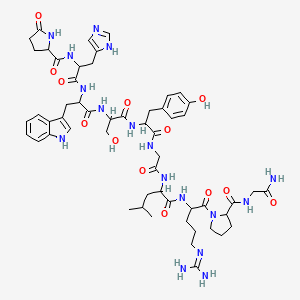

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSAKCOAKORKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H75N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-02 g/L | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectory and Foundational Discoveries in Gonadorelin Research

Early Elucidation of Gonadotropin-Releasing Hormone (GnRH) and its Decapeptide Structure

The pursuit of identifying the hypothalamic factor responsible for releasing gonadotropins from the pituitary gland was a significant challenge involving the processing of large quantities of hypothalamic tissue. This effort culminated in the independent isolation and structural characterization of gonadotropin-releasing hormone (GnRH) in the early 1970s. Researchers successfully identified GnRH as a decapeptide, a peptide composed of ten amino acids. nih.govmdpi.comnih.govoup.comguidetopharmacology.orgnih.govcabidigitallibrary.org The primary structure of mammalian GnRH (GnRH-I) was determined to be pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. oup.comguidetopharmacology.orgnih.govnih.gov This structural identification was a crucial breakthrough, providing the molecular basis for understanding GnRH's function and subsequently developing synthetic versions.

Nobel Prize-Winning Contributions to GnRH Functionality

The groundbreaking work on the isolation and characterization of releasing hormones, including GnRH, was recognized with the Nobel Prize in Physiology or Medicine in 1977. nih.govwikipedia.orgwikipedia.orgpedsendo.orgese-hormones.org This prestigious award was shared by Roger Guillemin and Andrew V. Schally for their independent contributions to this field. nih.govwikipedia.orgwikipedia.orgpedsendo.orgese-hormones.org Their research definitively established the role of hypothalamic releasing hormones in controlling the anterior pituitary gland, solidifying the concept of neuroendocrinology and paving the way for therapeutic interventions targeting these pathways.

Evolution of Gonadotropin Therapies and Initial Animal-Derived Preparations

Prior to the identification and synthesis of GnRH, early attempts at gonadotropin therapy for reproductive disorders relied on preparations derived from animal sources. oup.comnih.govresearchgate.netelsevier.esnih.govelsevier.esresearchgate.netasu.edu These initial preparations, available from the early 1930s, included extracts from animal pituitaries and pregnant mare serum gonadotropin (PMSG). oup.comnih.govresearchgate.netnih.govresearchgate.netasu.edu While these preparations demonstrated some physiological effects and were used in early infertility treatments, their use was limited by issues such as variable purity, inconsistent potency, and the induction of antibody formation in humans due to their non-human origin. oup.comnih.govresearchgate.netasu.edu The recognition of these limitations highlighted the need for more consistent and well-defined therapeutic agents.

Development of Synthetic Gonadorelin Analogues and Early Therapeutic Applications

The determination of the decapeptide structure of GnRH opened the door for the chemical synthesis of the hormone and the development of synthetic analogues. nih.govoup.comwikipedia.orgmdpi.comresearchgate.netnih.govoup.com this compound is the synthetic form of native human GnRH. taylorandfrancis.com The synthesis of GnRH-based products, including agonists and antagonists, commenced in the 1970s following the structural discovery. mdpi.com Early attempts at modifying the native GnRH structure focused on increasing its stability and potency. nih.govmdpi.comresearchgate.net Native GnRH has a very short half-life in circulation, being rapidly degraded. oup.comnih.gov Modifications, such as substituting amino acids at specific positions (e.g., position 6 and 10), led to the creation of synthetic analogues with enhanced properties, including increased resistance to degradation and higher affinity for the GnRH receptor. mdpi.comoup.commdpi.comresearchgate.netnih.gov

The development of these synthetic GnRH analogues, often referred to as "-relin" compounds, marked a significant advancement. wikipedia.org The first synthetic GnRH analogue, leuprolide, was developed in 1985. mdpi.com These early synthetic analogues demonstrated the potential to modulate the hypothalamic-pituitary-gonadal axis, leading to investigations into their therapeutic applications. mdpi.comnih.gov The paradoxical effect of continuous administration of GnRH agonists, leading to the suppression rather than stimulation of gonadotropin release, was a key early finding that informed their therapeutic use. nih.govresearchgate.net This principle of desensitization became central to many early therapeutic strategies utilizing synthetic this compound analogues. wikipedia.orgnih.gov

| Key Discovery/Development | Approximate Year | Researchers/Contributors |

| Isolation and Structure Elucidation of GnRH | Early 1970s | Andrew V. Schally, Roger Guillemin, and their teams |

| Nobel Prize in Physiology or Medicine (for GnRH) | 1977 | Andrew V. Schally, Roger Guillemin, Rosalyn Yalow |

| Introduction of Animal-Derived Gonadotropin Therapy | 1930s | Various researchers and pharmaceutical companies |

| Development of Synthetic GnRH Analogues | 1970s-1980s | Various researchers (e.g., creation of leuprolide) |

Note: This table is generated based on the data presented in the text above.

Molecular and Cellular Mechanisms of Gonadorelin Action

Gonadorelin as a Gonadotropin-Releasing Hormone (GnRH) Agonist

As a GnRH agonist, this compound binds to and activates the GnRH receptor. nih.govpatsnap.combachem.compatsnap.commims.comthemunicheye.comwikipedia.org This activation initiates a cascade of intracellular events within the pituitary gonadotropes, ultimately leading to the release of stored LH and FSH and promoting the synthesis of new gonadotropins. bachem.compatsnap.com The ability of this compound to mimic the action of endogenous GnRH makes it a valuable tool for studying and manipulating the hypothalamic-pituitary-gonadal (HPG) axis. themunicheye.com

Interaction with GnRH Receptors on Anterior Pituitary Gonadotropes

This compound exerts its effects by binding to GnRH receptors (GnRHRs), which are predominantly located on the surface of gonadotropic cells in the anterior pituitary. nih.govpatsnap.combachem.compatsnap.commims.comthemunicheye.comwittmerrejuvenationclinic.comcorepeptides.comnih.govnih.gov These receptors belong to the large family of G protein-coupled receptors (GPCRs), characterized by a structure that typically spans the cell membrane seven times. nih.govnih.govnih.govgenome.jpcreative-biolabs.comnih.gov

Receptor Binding and Conformational Changes

The binding of this compound to the extracellular domain of the GnRH receptor induces conformational changes within the receptor structure. nih.govcreative-biolabs.comuit.no These changes are transmitted through the transmembrane helices to the intracellular domains, leading to the activation of associated G proteins. nih.govnih.gov Computational studies, utilizing methods such as docking and molecular dynamics simulations, have provided insights into the potential binding modes of GnRH and the conformational alterations that occur upon agonist binding, highlighting differences between inactive and active receptor states. uit.no A notable feature of the human GnRH receptor is its relatively short intracellular carboxy-terminal tail compared to many other GPCRs, which has implications for receptor internalization and desensitization kinetics. nih.govoup.com

Intracellular Signaling Cascades Triggered by GnRH Receptor Activation

Activation of the GnRH receptor by this compound primarily couples to heterotrimeric G proteins, predominantly those of the Gq/11 family. nih.govnih.govgenome.jpcreative-biolabs.comoup.combio-rad.comoup.comoup.comnih.govkegg.jp While Gq/11 coupling is the main pathway in pituitary gonadotropes, coupling to Gs and Gi has also been observed in certain cellular contexts, suggesting potential diversity in signaling depending on the cell type. nih.govgenome.jpcreative-biolabs.combio-rad.comoup.com

The activation of Gq/11 by the this compound-bound GnRH receptor stimulates the activity of phospholipase C (PLC), specifically PLCβ. patsnap.comnih.govnih.govnih.govgenome.jpcreative-biolabs.comoup.combio-rad.comoup.comoup.comnih.govkegg.jp PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3) and diacylglycerol (DAG). patsnap.comnih.govgenome.jpoup.combio-rad.comoup.comnih.govkegg.jpresearchgate.netoup.comoup.com The generation of Ins(1,4,5)P3 and DAG is critical for mediating GnRH's effects on gonadotropin synthesis and secretion. nih.govresearchgate.net Studies have shown that GnRH stimulation leads to a biphasic increase in DAG formation, which is temporally correlated with the production of Ins(1,4,5)P3. oup.com

Here is a simplified representation of the phosphoinositide breakdown pathway:

| Precursor Molecule | Enzyme Activated by GnRHR Signaling | Second Messengers Produced |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) |

| Diacylglycerol (DAG) |

Ins(1,4,5)P3, one of the second messengers produced by PLC activity, diffuses into the cytoplasm and binds to specific receptors located on the endoplasmic reticulum, a major intracellular calcium storage organelle. patsnap.comnih.govgenome.jpoup.combio-rad.comoup.comkegg.jpresearchgate.netoup.comsmpdb.ca This binding triggers the rapid release of stored calcium ions (Ca2+) into the cytoplasm, leading to an increase in intracellular Ca2+ concentration. patsnap.comnih.govgenome.jpoup.combio-rad.comoup.comkegg.jpresearchgate.netoup.comsmpdb.ca GnRH stimulation results in a characteristic biphasic increase in intracellular Ca2+ levels, with an initial rapid spike due to intracellular release followed by a more sustained plateau phase dependent on the influx of extracellular Ca2+. oup.com

Diacylglycerol (DAG), the other second messenger generated by PLC, remains associated with the cell membrane. Elevated intracellular Ca2+ and the presence of DAG collectively activate various isoforms of protein kinase C (PKC). patsnap.comnih.govgenome.jpoup.combio-rad.comoup.comnih.govkegg.jpresearchgate.netoup.comoup.comsmpdb.ca PKC is a family of serine/threonine kinases that, once activated, phosphorylate numerous downstream protein targets, playing a vital role in mediating GnRH's effects on gonadotropin secretion and synthesis. nih.govresearchgate.net Different PKC isoforms, such as PKCδ and PKCε, have been implicated in GnRH signaling and exhibit distinct patterns of translocation within the cell upon stimulation. nih.govbio-rad.comresearchgate.net

Beyond the immediate Ca2+ and PKC pathways, GnRH receptor activation also triggers the activation of various mitogen-activated protein kinase (MAPK) cascades. nih.govgenome.jpbio-rad.comoup.comnih.govkegg.jpsmpdb.caresearchgate.netnih.govoup.comoup.comoup.com Key members of the MAPK family activated by GnRH include extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govgenome.jpbio-rad.comoup.comnih.govkegg.jpsmpdb.caresearchgate.netnih.govoup.com

MAPK activation is frequently downstream of PKC, serving as a crucial link in transmitting signals from the cell surface to the nucleus. bio-rad.comoup.comnih.govoup.comresearchgate.netnih.govoup.comoup.comoup.com Activated MAPKs can translocate to the nucleus, where they phosphorylate and regulate the activity of transcription factors. genome.jpbio-rad.comkegg.jpsmpdb.caresearchgate.netnih.govoup.com This transcriptional regulation is essential for controlling the expression of genes encoding the gonadotropin subunits (LHβ, FSHβ, and αGSU), thereby influencing gonadotropin synthesis. nih.govbio-rad.comkegg.jpsmpdb.caresearchgate.netoup.com

Specific research findings highlight the complexity of MAPK activation:

ERK activation by GnRH can be dependent on PKC and calcium signaling. bio-rad.comnih.govoup.comoup.com Pathways involving c-Src, dynamin, and Ras may also contribute to ERK activation. bio-rad.comnih.govoup.com

JNK activation may involve a signaling route that includes PKC, c-Src, CDC42/Rac1, and MEKK1. bio-rad.comnih.gov

p38 MAPK is also activated by GnRH in pituitary cells, although its precise role in gonadotropin subunit transcription can vary depending on the specific subunit and cell model studied. nih.govbio-rad.comoup.com

The activation of these diverse intracellular signaling pathways—involving phosphoinositide breakdown, calcium mobilization, PKC activation, and MAPK cascades—orchestrates the complex cellular response of pituitary gonadotropes to this compound, ultimately leading to the regulated synthesis and secretion of LH and FSH.

Role of Reactive Oxygen Species (ROS) in Signaling Amplification and Feedback

Emerging data suggest that reactive oxygen species (ROS) play a significant role in this compound receptor signaling within gonadotropes. nih.govnih.gov ROS can contribute to the amplification of signals arising from GnRHR activation and participate in rapid feedback control mechanisms. nih.govnih.gov Studies in gonadotrope cell lines indicate that ROS are involved in the activation of MAP kinase signaling cascades. nih.govnih.gov The rapid and transient nature of ROS signaling is well-suited to the episodic pattern of this compound stimulation, contributing to both the rapid activation and resolution of activated signaling cascades. nih.gov ROS may also transiently inactivate negative feedback through reversible oxidation of dual-specificity phosphatases (DUSPs), which are key regulators of MAP kinase signaling. researchgate.net Furthermore, ROS involvement in both MAPK 1/3 and MAPK 8/9 activation suggests a role in regulating the transcription of both FSH beta (Fshb) and LH beta (Lhb) subunits. nih.gov

Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Synthesis and Release

This compound is the primary regulator of LH and FSH synthesis and secretion from the anterior pituitary gland. oncohemakey.com This process is critically dependent on the pulsatile release of this compound from the hypothalamus. ncats.iodrugbank.comoncohemakey.com Alterations in the frequency and amplitude of these pulses lead to differential synthesis and secretion of LH and FSH. nih.govnih.gov

Differential Regulation of LH and FSH Secretion

The pattern of this compound pulses is a key determinant of whether LH or FSH secretion is favored. Low-frequency this compound pulses tend to stimulate FSH release, while high-frequency pulses primarily stimulate LH release. nih.govmdpi.com This differential regulation allows for the coordinated control of follicular growth and ovulation in females and spermatogenesis in males. drugbank.commdpi.com While this compound is the main driver, other hormones, such as activin/inhibin and gonadal steroids, also interact with this compound signaling to modulate the differential secretion of LH and FSH. oncohemakey.commdpi.com

Transcriptional Regulation of Gonadotropin Subunit Genes (e.g., GnRHR gene, glycoprotein (B1211001) hormone alpha subunit gene, LH beta subunit gene, FSH beta subunit gene)

This compound regulates the expression of its own receptor (GnRHR) and the genes encoding the subunits of LH and FSH. nih.govoup.comoup.comfrontiersin.org LH and FSH are glycoprotein hormones composed of a common alpha subunit and a hormone-specific beta subunit. oncohemakey.commdpi.com The transcriptional regulation of these subunit genes is crucial for controlling gonadotropin synthesis. mdpi.comnih.gov

The transcription of the GnRHR gene is regulated by the pattern of this compound administration. oup.comoup.com Pulsatile this compound stimulation generally up-regulates GnRHR mRNA expression, while continuous exposure can lead to down-regulation. oup.comoup.com The GnRHR promoter contains regulatory elements, including putative repressor elements and cAMP response elements, that influence its transcriptional activity. oup.comoup.comnih.gov Steroidogenic Factor-1 (SF-1), an orphan nuclear receptor transcription factor, also plays a role in the tissue-specific regulation of GnRHR gene expression. uct.ac.za

The common glycoprotein hormone alpha subunit gene (CGA) is also regulated at the transcriptional level by this compound. nih.govnih.gov GnRH-stimulated transcription of the alpha subunit gene involves the activation of the MAP kinase pathway. nih.gov Specific DNA elements within the alpha subunit promoter, such as the GnRH-response element (GnRH-RE) and the pituitary glycoprotein hormone basal element (PGBE), are important for basal and this compound-stimulated expression. nih.gov Transcription factors like those from the Ets family bind to the GnRH-RE, and LH-2, a LIM-homeodomain transcription factor, appears to be involved in binding to the PGBE. nih.gov

The transcription of the LH beta (Lhb) and FSH beta (Fshb) subunit genes, which confer hormone specificity, is also differentially regulated by this compound pulse frequency. nih.govmdpi.com Decreased this compound pulse frequency favors Fshb transcription, while increased frequency favors Lhb transcription. nih.gov This differential transcriptional regulation contributes significantly to the varied secretion patterns of LH and FSH. nih.govmdpi.com The promoters of these beta subunit genes are regulated by developmental transcription factors and epigenetic mechanisms, including chromatin structure regulation and histone modifications. mdpi.comfrontiersin.org For example, SF-1 is involved in the this compound-induced association of menin with the beta-subunit genes, which plays a role in chromatin modifications. frontiersin.org

Data on the transcriptional regulation of gonadotropin subunit genes highlights the complexity of this compound's action. Below is a simplified representation of some key factors involved:

| Gene Target | Key Regulatory Elements/Factors | Regulation by this compound Pulse Frequency |

| Gonadotropin-Releasing Hormone Receptor (GnRHR) | Putative repressor elements, cAMP response elements, SF-1 | Up-regulated by pulsatile GnRH |

| Glycoprotein Hormone Alpha Subunit (CGA) | GnRH-Response Element (Ets factors), Pituitary Glycoprotein Hormone Basal Element (LH-2) | Stimulated by GnRH (involves MAPK) |

| Luteinizing Hormone Beta Subunit (Lhb) | SF-1, Epigenetic modifications | Favored by high-frequency GnRH pulses |

| Follicle-Stimulating Hormone Beta Subunit (Fshb) | SF-1, Epigenetic modifications | Favored by low-frequency GnRH pulses |

Note: This table provides a simplified overview; the actual regulatory mechanisms are complex and involve numerous other factors and interactions.

Pulsatile Nature of Hypothalamic this compound Release

A defining characteristic of this compound secretion is its pulsatile nature wikipedia.orgoup.com. This compound is released into the hypophysial portal circulation in discrete bursts or pulses, rather than as a continuous infusion oup.com. This pulsatile pattern is essential for the proper functioning of the reproductive system nih.govwikipedia.org. The frequency and amplitude of these pulses vary depending on the physiological state, such as different phases of the menstrual cycle in females or constantly in males nih.govwikipedia.org. For instance, during the follicular phase of the ovulatory cycle, increasing estrogen levels lead to an increase in this compound pulse frequency and amplitude, favoring LH synthesis and ultimately triggering the LH surge necessary for ovulation nih.gov. Conversely, progesterone (B1679170) increases during the luteal phase, slowing this compound pulse frequency and favoring FSH production nih.gov.

Importance of Pulsatile Administration vs. Continuous Exposure

The pulsatile delivery of this compound to the anterior pituitary is crucial for stimulating and maintaining gonadotropin synthesis and secretion nih.govoup.comtandfonline.com. Continuous exposure to this compound, in contrast, leads to desensitization and down-regulation of this compound receptors on pituitary gonadotropes, resulting in suppressed LH and FSH secretion oup.commednexus.org. This phenomenon was elegantly demonstrated in studies where continuous infusion of exogenous this compound failed to restore sustained gonadotropin secretion in primates with hypothalamic lesions, while intermittent administration successfully re-established it nih.gov. This differential response highlights the critical importance of the pulsatile signal for the pituitary's responsiveness oup.comtandfonline.com.

The underlying mechanism for this difference involves the regulation of this compound receptors (GnRH-R) in the pituitary. Pulsatile this compound administration helps maintain a high density of functional GnRH-R on the gonadotrope cell membrane, while continuous exposure leads to a decrease or down-regulation of these receptors mednexus.org. Loss of the GnRH response with continuous treatment is also known to be due to rapid uncoupling of the GnRH receptor from its intracellular signaling molecules followed by downregulation of receptor number .

Data illustrating the differential effects of pulsatile versus continuous GnRH administration on LH and FSH secretion have been observed in various studies. For example, in vitro studies using superfused rat pituitary cells showed that pulsatile GnRH stimulated LH and FSH secretion, with different pulse frequencies favoring the secretion of one gonadotropin over the other oup.com.

Table 1: Differential Effects of Pulsatile vs. Continuous GnRH on Gonadotropin Secretion

| GnRH Administration Pattern | Effect on LH Secretion | Effect on FSH Secretion | Proposed Mechanism |

| Pulsatile | Stimulated | Stimulated | Maintains GnRH-R density and signaling mednexus.org |

| Continuous | Suppressed | Suppressed | GnRH-R desensitization and downregulation oup.commednexus.org |

Note: This table summarizes general findings; specific effects can vary based on pulse frequency and physiological context.

Cellular Mechanisms Underlying GnRH Pulse Generation

The generation of pulsatile this compound release is a complex process involving intrinsic properties of this compound neurons and the coordinated activity of neuronal networks nih.govf1000research.com. While the precise mechanisms are still under investigation, several key components have been identified pnas.org.

Intrinsic Oscillatory Mechanisms of GnRH Neurons

Evidence suggests that this compound neurons themselves possess intrinsic oscillatory mechanisms that contribute to pulsatile release nih.govpnas.orgjneurosci.org. Studies using immortalized this compound-producing cell lines (GT1 cells) and embryonic this compound neuronal cultures have demonstrated spontaneous pulses of neuronal activation and this compound secretion even in isolation pnas.orgfrontiersin.org. Intracellular calcium oscillations have been observed in this compound neurons and are thought to be involved in this rhythmic activity pnas.orgjneurosci.orgfrontiersin.orgnih.govresearchgate.net. These oscillations can occur in the same time domain as observed firing bursts oup.com. Changes in the activity of kinases, phosphatases, or other posttranslational modifications, as well as autocrine feedback loops, could potentially contribute to an intrinsic low-frequency rhythm oup.com.

Autocrine and Paracrine Regulation of GnRH Release

This compound neurons are influenced by factors produced by themselves (autocrine) and by neighboring neurons and glial cells (paracrine) nih.gov. This compound itself may modulate its own release by binding to this compound receptors on a subpopulation of this compound neurons or via local networks involving other cells researchgate.net. Studies have shown that this compound agonists can reduce the frequency of pulsatile this compound release from GT1 cells oup.com. The presence of an autocrine/paracrine regulatory system based on this compound has been suggested in various reproductive tissues, including the hypothalamus oup.comucsd.edu.

Neuropeptides, growth factors, and cytokines produced within the hypothalamus can play a modulatory role in controlling this compound release, characterizing a hypothalamic paracrine system nih.govtandfonline.com.

Role of Kisspeptin (B8261505)/Neurokinin B (KNDy) Neurons in Pulse Generation

A significant body of research points to a subpopulation of neurons in the arcuate nucleus (ARC) as a key component of the this compound pulse generator f1000research.comfrontiersin.orgoup.com. These neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin (B1627789) (Dyn), and are often referred to as KNDy neurons frontiersin.orgelifesciences.org. KNDy neurons are thought to drive pulsatile this compound release through the coordinated action of these neuropeptides frontiersin.orgelifesciences.orgbioscientifica.com. Kisspeptin, in particular, is a potent stimulator of this compound release, and its release is also pulsatile pnas.orgfrontiersin.org. KNDy neurons form a network that is targeted by steroid hormones and feeds back to the this compound pulse generator wikipedia.org. The synchronous activity of the KNDy network, coordinated by glutamate, NKB, and dynorphin signaling, is proposed to result in the pulsatile release of kisspeptin onto this compound dendrons bioscientifica.com. While there is strong evidence supporting the role of KNDy neurons as the GnRH pulse generator, the precise mechanisms of their synchronicity and modulation by afferent inputs are still being investigated oup.combioscientifica.com.

Influence of Gonadal Steroids on Pulsatility

Gonadal steroids, such as estradiol (B170435) and testosterone (B1683101), exert significant feedback effects on the hypothalamus and pituitary, modulating this compound pulsatility nih.govoup.comelifesciences.orgaimspress.comnih.gov. Generally, gonadal steroids exert negative feedback, inhibiting this compound and gonadotropin expression nih.gov. However, the pattern of feedback is complex and varies depending on the steroid type, concentration, and the physiological context nih.govaimspress.com.

Low levels of estradiol can inhibit this compound pulse amplitude, while progesterone can restrict this compound pulse frequency aimspress.com. Conversely, rapidly increasing estradiol levels, such as those occurring before ovulation, can exert positive feedback, leading to a marked increase in this compound secretion and the subsequent LH surge nih.govaimspress.comnih.gov. This positive feedback effect likely involves actions at both the hypothalamus and the pituitary, increasing pituitary sensitivity to this compound pulses .

Gonadal steroids influence this compound pulsatility, in part, by acting on KNDy neurons, which express steroid receptors nih.govelifesciences.org. Estradiol can differentially activate Kiss1 neurons in different hypothalamic regions, mediating both negative and positive feedback effects frontiersin.org. The mechanism underlying the differential activation of KNDy neurons by estradiol in the ARC versus the AVPV relies on different estrogen receptor signaling pathways frontiersin.org.

Testosterone also suppresses LH and FSH secretion, and this effect is blocked by a GnRH agonist, indicating that changes in hypothalamic GnRH secretion are responsible nih.gov.

Table 2: Influence of Gonadal Steroids on GnRH Pulsatility

| Steroid | Level/Context | Effect on GnRH Pulsatility | Proposed Mechanism |

| Estradiol | Low | Inhibits pulse amplitude aimspress.com | Acts on hypothalamus and/or KNDy neurons nih.govelifesciences.org |

| Estradiol | Rapidly increasing | Increases pulse frequency and amplitude nih.govaimspress.com | Positive feedback on hypothalamus and pituitary aimspress.com |

| Progesterone | Elevated | Restricts pulse frequency aimspress.com | Acts on hypothalamus, possibly via interneurons aimspress.com |

| Testosterone | Elevated | Suppresses GnRH secretion nih.gov | Negative feedback on hypothalamus nih.gov |

Note: This table provides a simplified overview; the interactions are complex and context-dependent.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

The HPG axis is a complex endocrine pathway that governs reproductive activity. It begins with the pulsatile release of this compound (GnRH) from the hypothalamus into the hypophyseal portal circulation. bachem.comnih.govjst.go.jpteachmephysiology.com this compound then acts on gonadotropic cells in the anterior pituitary, stimulating the synthesis and secretion of two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govmims.comempowerpharmacy.comcorepeptides.combachem.comnih.govwikipedia.orgoup.com These gonadotropins travel through the bloodstream to the gonads (testes in males, ovaries in females), where they stimulate gametogenesis (sperm and egg production) and the production of sex steroids (testosterone, estrogen, and progesterone). corepeptides.comnih.govclinmedjournals.orgnih.govteachmephysiology.com

The pulsatile nature of this compound release is crucial for the proper functioning of the HPG axis. The frequency and amplitude of these pulses can vary under different physiological conditions and differentially regulate the secretion of LH and FSH. jst.go.jpoup.com For instance, higher GnRH pulse frequencies tend to favor LH secretion, while lower frequencies may favor FSH secretion. oup.com

Feedback Mechanisms within the HPG Axis

The HPG axis is subject to intricate feedback mechanisms, primarily involving the sex steroids produced by the gonads. These steroids exert both negative and, in some cases, positive feedback effects on the hypothalamus and pituitary gland, modulating this compound and gonadotropin secretion. researchgate.netclinmedjournals.orgnih.govteachmephysiology.com

Negative Feedback: Elevated levels of sex steroids, such as testosterone in males and estrogen and progesterone in females, typically inhibit the release of this compound from the hypothalamus and the sensitivity of the pituitary to this compound, thereby suppressing LH and FSH secretion. nih.govwikipedia.orgresearchgate.netnih.govteachmephysiology.com This negative feedback loop helps maintain hormonal homeostasis. While GnRH neurons themselves may not express significant levels of steroid hormone receptors, other neurons upstream that synapse with GnRH neurons are sensitive to sex steroids and relay this feedback. nih.govoup.com

Positive Feedback: In females, during the late follicular phase of the menstrual cycle, high levels of estrogen can exert a positive feedback effect on the hypothalamus and pituitary, leading to a surge in this compound and subsequently LH release. This LH surge triggers ovulation. clinmedjournals.orgteachmephysiology.com

Inhibin, a peptide hormone produced by the gonads, also contributes to feedback regulation, primarily inhibiting FSH secretion from the pituitary.

Integration of this compound with Other Neuroendocrine Factors (e.g., Gonadotropin-Inhibitory Hormone (GnIH))

The regulation of this compound secretion and, consequently, the HPG axis is not solely dependent on feedback from gonadal steroids. Other neuroendocrine factors also play significant roles, integrating various internal and external signals. Gonadotropin-Inhibitory Hormone (GnIH) is a key neuropeptide that actively inhibits gonadotropin release and interacts with the this compound system. nih.govmdpi.comfrontiersin.orgnih.govfrontiersin.orgwikipedia.orgnih.gov

GnIH, also known as RFamide-related peptide (RFRP) in mammals, was first discovered in birds as a factor inhibiting gonadotropin release. frontiersin.orgnih.govfrontiersin.orgwikipedia.org Subsequently, it has been identified in mammals and other vertebrates, demonstrating a conserved inhibitory role in the HPG axis. nih.govfrontiersin.orgnih.gov

GnIH exerts its inhibitory effects at multiple levels of the HPG axis. It acts directly on the pituitary gland to decrease gonadotropin synthesis and release. frontiersin.orgnih.govfrontiersin.orgnih.gov Furthermore, GnIH neurons project to this compound neurons in the hypothalamus, and this compound neurons express GnIH receptors (GPR147 and potentially GPR74), allowing for direct inhibition of this compound neuronal activity. mdpi.comfrontiersin.orgnih.govfrontiersin.orgwikipedia.orgnih.govoup.com This interaction suggests that GnIH can regulate reproduction by modulating GnRH release in addition to its direct pituitary effects. nih.govoup.com

Research indicates that GnIH may inhibit the activity of GnRH and/or kisspeptin neurons. mdpi.com Kisspeptin neurons are known to provide stimulatory input to GnRH neurons. mdpi.comclinmedjournals.orgfrontiersin.org While GnIH may not directly interfere with kisspeptin signaling on GnRH neurons, it can regulate kisspeptin neuronal activity. frontiersin.org Morphological evidence shows that GnIH neuronal fibers contact kisspeptin neurons, suggesting a direct modulatory role. mdpi.comfrontiersin.org

The integration of GnIH with the this compound system allows for fine-tuning of reproductive function in response to various internal states and environmental cues, such as photoperiod and stress. nih.govmdpi.comfrontiersin.org

Here is a table summarizing some key interactions:

| Factor | Source | Target(s) | Effect on this compound/HPG Axis |

| This compound | Hypothalamus | Anterior Pituitary (Gonadotropes) | Stimulates LH and FSH release |

| Sex Steroids | Gonads | Hypothalamus, Anterior Pituitary | Primarily Negative Feedback |

| Inhibin | Gonads | Anterior Pituitary | Inhibits FSH release |

| GnIH | Hypothalamus | Anterior Pituitary, GnRH Neurons, Kisspeptin Neurons | Inhibits Gonadotropin release, Inhibits GnRH activity |

| Kisspeptin | Hypothalamus | GnRH Neurons | Stimulates GnRH release |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound (GnRH) | 638793 nih.govcorepeptides.com |

| Gonadotropin-Inhibitory Hormone (GnIH) | 16132914 (for RFRP-3, human homolog) guidetopharmacology.org (Note: Specific CID for GnIH varies by species, RFRP-3 is the human homolog) |

| Luteinizing Hormone (LH) | - |

| Follicle-Stimulating Hormone (FSH) | - |

| Testosterone | - |

| Estrogen | - |

| Progesterone | - |

| Inhibin | - |

| Kisspeptin | - |

Neuroendocrine Regulation of Gonadorelin Secretion

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

The HPG axis is a complex endocrine pathway that governs reproductive activity. It begins with the pulsatile release of this compound (GnRH) from the hypothalamus into the hypophyseal portal circulation. bachem.comnih.govjst.go.jpteachmephysiology.com this compound then acts on gonadotropic cells in the anterior pituitary, stimulating the synthesis and secretion of two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govmims.comempowerpharmacy.comcorepeptides.combachem.comnih.govwikipedia.orgoup.com These gonadotropins travel through the bloodstream to the gonads (testes in males, ovaries in females), where they stimulate gametogenesis (sperm and egg production) and the production of sex steroids (testosterone, estrogen, and progesterone). corepeptides.comnih.govclinmedjournals.orgnih.govteachmephysiology.com

The pulsatile nature of this compound release is crucial for the proper functioning of the HPG axis. The frequency and amplitude of these pulses can vary under different physiological conditions and differentially regulate the secretion of LH and FSH. jst.go.jpoup.com For instance, higher GnRH pulse frequencies tend to favor LH secretion, while lower frequencies may favor FSH secretion. oup.com

Feedback Mechanisms within the HPG Axis

The HPG axis is subject to intricate feedback mechanisms, primarily involving the sex steroids produced by the gonads. These steroids exert both negative and, in some cases, positive feedback effects on the hypothalamus and pituitary gland, modulating this compound and gonadotropin secretion. researchgate.netclinmedjournals.orgnih.govteachmephysiology.com

Negative Feedback: Elevated levels of sex steroids, such as testosterone (B1683101) in males and estrogen and progesterone (B1679170) in females, typically inhibit the release of this compound from the hypothalamus and the sensitivity of the pituitary to this compound, thereby suppressing LH and FSH secretion. nih.govwikipedia.orgresearchgate.netnih.govteachmephysiology.com This negative feedback loop helps maintain hormonal homeostasis. While GnRH neurons themselves may not express significant levels of steroid hormone receptors, other neurons upstream that synapse with GnRH neurons are sensitive to sex steroids and relay this feedback. nih.govoup.com

Positive Feedback: In females, during the late follicular phase of the menstrual cycle, high levels of estrogen can exert a positive feedback effect on the hypothalamus and pituitary, leading to a surge in this compound and subsequently LH release. This LH surge triggers ovulation. clinmedjournals.orgteachmephysiology.com

Inhibin, a peptide hormone produced by the gonads, also contributes to feedback regulation, primarily inhibiting FSH secretion from the pituitary.

Integration of this compound with Other Neuroendocrine Factors (e.g., Gonadotropin-Inhibitory Hormone (GnIH))

The regulation of this compound secretion and, consequently, the HPG axis is not solely dependent on feedback from gonadal steroids. Other neuroendocrine factors also play significant roles, integrating various internal and external signals. Gonadotropin-Inhibitory Hormone (GnIH) is a key neuropeptide that actively inhibits gonadotropin release and interacts with the this compound system. nih.govmdpi.comfrontiersin.orgnih.govfrontiersin.orgwikipedia.orgnih.gov

GnIH, also known as RFamide-related peptide (RFRP) in mammals, was first discovered in birds as a factor inhibiting gonadotropin release. frontiersin.orgnih.govfrontiersin.orgwikipedia.org Subsequently, it has been identified in mammals and other vertebrates, demonstrating a conserved inhibitory role in the HPG axis. nih.govfrontiersin.orgnih.gov

GnIH exerts its inhibitory effects at multiple levels of the HPG axis. It acts directly on the pituitary gland to decrease gonadotropin synthesis and release. frontiersin.orgnih.govfrontiersin.orgnih.gov Furthermore, GnIH neurons project to this compound neurons in the hypothalamus, and this compound neurons express GnIH receptors (GPR147 and potentially GPR74), allowing for direct inhibition of this compound neuronal activity. mdpi.comfrontiersin.orgnih.govfrontiersin.orgwikipedia.orgnih.govoup.com This interaction suggests that GnIH can regulate reproduction by modulating GnRH release in addition to its direct pituitary effects. nih.govoup.com

Research indicates that GnIH may inhibit the activity of GnRH and/or kisspeptin (B8261505) neurons. mdpi.com Kisspeptin neurons are known to provide stimulatory input to GnRH neurons. mdpi.comclinmedjournals.orgfrontiersin.org While GnIH may not directly interfere with kisspeptin signaling on GnRH neurons, it can regulate kisspeptin neuronal activity. frontiersin.org Morphological evidence shows that GnIH neuronal fibers contact kisspeptin neurons, suggesting a direct modulatory role. mdpi.comfrontiersin.org

The integration of GnIH with the this compound system allows for fine-tuning of reproductive function in response to various internal states and environmental cues, such as photoperiod and stress. nih.govmdpi.comfrontiersin.org

Here is a table summarizing some key interactions:

| Factor | Source | Target(s) | Effect on this compound/HPG Axis |

| This compound | Hypothalamus | Anterior Pituitary (Gonadotropes) | Stimulates LH and FSH release |

| Sex Steroids | Gonads | Hypothalamus, Anterior Pituitary | Primarily Negative Feedback |

| Inhibin | Gonads | Anterior Pituitary | Inhibits FSH release |

| GnIH | Hypothalamus | Anterior Pituitary, GnRH Neurons, Kisspeptin Neurons | Inhibits Gonadotropin release, Inhibits GnRH activity |

| Kisspeptin | Hypothalamus | GnRH Neurons | Stimulates GnRH release |

Gonadorelin Receptor Pharmacology and Desensitization

GnRH Receptor Characteristics and Distribution

The GnRH receptor is a member of the rhodopsin-like G protein-coupled receptor superfamily, characterized by a structure containing seven transmembrane domains. frontiersin.orgnih.govwikipedia.orgnih.gov Upon binding to gonadorelin, the receptor undergoes conformational changes that activate intracellular signaling pathways, primarily involving the Gq/11 family of heterotrimeric G proteins. frontiersin.orgoup.comwikipedia.orgmdpi.com This activation leads to an increase in phospholipase Cβ (PLCβ) activity, initiating downstream signaling events such as the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). frontiersin.org

While the anterior pituitary gland is the primary site of GnRH receptor expression, these receptors have also been detected in various extrapituitary tissues, including the ovary, testes, endometrium, myometrium, prostate, breast, and placenta. wikipedia.orgmdpi.com The presence of both GnRH and its receptor in these tissues suggests potential autocrine/paracrine functions beyond the classical hypothalamic-pituitary-gonadal axis. mdpi.com

Mammalian GnRH Receptor Structure and Lack of C-Terminal Tail

A unique characteristic of the mammalian type I GnRH receptor is the absence of a cytoplasmic carboxyl-terminal tail. frontiersin.orgnih.govtandfonline.combioscientifica.com This structural feature distinguishes it from most other GPCRs, which typically possess a C-terminal tail that plays a crucial role in receptor desensitization and internalization mediated by phosphorylation and β-arrestin binding. frontiersin.orgnih.govtandfonline.combioscientifica.com The lack of this tail in mammalian GnRH receptors contributes to their atypical resistance to rapid desensitization. frontiersin.orgtandfonline.combioscientifica.com Despite the absence of a C-terminal tail, the mammalian GnRH receptor retains characteristic amino acid sequence motifs found in rhodopsin-like, class A GPCRs. nih.govresearchgate.net

Mechanisms of Receptor Desensitization and Downregulation

While mammalian GnRH receptors are relatively resistant to rapid desensitization compared to non-mammalian GnRH receptors or other GPCRs with C-terminal tails, sustained exposure to this compound or its agonists leads to a state of desensitization and downregulation of gonadotrope cells. oup.comfrontiersin.orgoup.comtandfonline.compatsnap.comwikipedia.orgphysiology.orgnih.govresearchgate.net This desensitization is a key mechanism underlying the therapeutic use of GnRH agonists to suppress gonadotropin and sex hormone production. wikipedia.orgnih.govresearchgate.net

Sustained Agonist Exposure and Receptor Internalization

Sustained exposure to high concentrations of this compound or its agonists results in a decrease in the number of functional GnRH receptors on the cell surface. oup.comoup.comresearchgate.netoup.com Although the mammalian GnRH receptor does not undergo rapid agonist-dependent internalization to the same extent as receptors with C-terminal tails, studies indicate that it exhibits a low level of constitutive internalization. frontiersin.orgresearchgate.net Agonist-induced internalization and downregulation of mammalian GnRH receptors can occur, particularly when steps are taken to increase cell surface expression or when a C-terminal tail is added to the receptor. frontiersin.orgphysiology.org This process contributes to the reduced responsiveness of gonadotropes to subsequent GnRH stimulation. oup.compatsnap.com

Impact on Gonadotropin Secretion and Gene Expression

The desensitization of GnRH receptors due to sustained agonist exposure has a profound impact on gonadotropin secretion and gene expression. Initially, continuous stimulation with GnRH agonists can lead to a transient increase in LH and FSH secretion, known as the "flare effect." patsnap.comwikipedia.org However, with continued administration, the desensitization and downregulation of receptors lead to a significant reduction in the release of both LH and FSH. patsnap.comwikipedia.org

Role of MicroRNAs in Receptor Sensitivity

MicroRNAs (miRNAs) are small noncoding RNAs that play a role in regulating gene expression by binding to target mRNAs, affecting their stability or translation. nih.gov Research suggests that miRNAs are involved in modulating gonadotrope function and sensitivity to GnRH. mdpi.comoup.com Studies in gonadotrope cell lines and animal models have identified several miRNAs that are responsive to GnRH stimulation and may influence GnRH receptor expression or downstream signaling pathways. nih.govmdpi.comoup.comnih.gov For instance, studies have shown that GnRH can upregulate specific miRNAs like miR-132 and miR-212 in gonadotrope cells. mdpi.comoup.comnih.gov These miRNAs have been implicated in regulating FSH expression and may contribute to the complex regulatory loops that fine-tune gonadotrope responsiveness and desensitization. mdpi.comoup.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies of this compound and its analogues have been instrumental in understanding the molecular determinants of receptor binding and activation, as well as in developing agonists and antagonists with modified pharmacological properties. This compound is a decapeptide with the sequence pGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂. nih.govnih.govmdpi.com

SAR studies have revealed that the amino-terminal residues, particularly pGlu¹, His², and Trp³, are important for agonist activity and receptor binding. nih.gov The carboxy-terminal residues, especially Arg⁸, are also necessary for high-affinity binding to the GnRH receptor. nih.gov The Gly⁶ residue is important for allowing this compound to adopt a β-turn conformation, which is believed to be required for high-affinity interaction with mammalian receptors. bioscientifica.com

Modifications to the this compound sequence have led to the development of analogues with altered potency, duration of action, and agonist or antagonist properties. For example, replacing Gly in position 6 with a more bulky amino acid can lead to increased stability. muni.cz The sequence of the first three amino acids is crucial for receptor binding and is often conserved in agonists. muni.cz Antagonists, on the other hand, may involve modifications such as replacing Trp in position 3 with a non-physiologic amino acid, allowing them to bind to the receptor but preventing its activation. muni.cz These studies highlight the critical role of specific amino acid residues in determining the interaction of this compound and its analogues with the GnRH receptor.

Modifications for Enhanced Potency and Resistance to Degradation

Modifications to the native GnRH sequence are crucial for developing analogs with enhanced pharmacological properties. The rapid degradation of native GnRH in circulation limits its therapeutic utility. nih.gov Substitutions, particularly at position 6, are a primary strategy to increase resistance to enzymatic breakdown. mdpi.comwikipedia.org The introduction of a D-amino acid at this position, such as D-Leu in leuprolide or D-Trp in triptorelin, provides steric hindrance that protects the peptide from proteases. mdpi.comnih.gov

Beyond position 6, modifications at other positions also contribute to enhanced potency and altered pharmacokinetics. For example, modifications at position 10, often involving the deletion or alkylation of the C-terminal glycine, can further increase stability and receptor affinity. wikipedia.org The incorporation of unnatural amino acids or modifications to the peptide backbone can also influence receptor binding, efficacy, and metabolic stability. Structure-activity studies on synthetic GnRH analogs and naturally occurring variants have provided significant insights into how specific amino acid substitutions impact receptor interaction and biological activity. oup.com

Kinetic Binding Parameters and Drug Discovery

Understanding the kinetic binding parameters of GnRH analogs to the GnRH receptor is increasingly recognized as important in drug discovery, in addition to equilibrium binding affinity. Drug-target residence time, the duration for which a drug remains bound to its target receptor, can influence drug efficacy and duration of action. nih.govnih.govbohrium.com

Studies have been conducted to determine the kinetic receptor-binding characteristics of various GnRH peptide agonists. nih.govnih.govbohrium.com Novel assays, such as radioligand-binding competition association assays and homogeneous time-resolved FRET methods, have been developed for this purpose. nih.govnih.govbohrium.com These studies have revealed that while GnRH peptide agonists may have similar high affinities, their binding kinetics, particularly their residence times, can be quite divergent. nih.govnih.govbohrium.com For example, residence times for a panel of 12 GnRH peptide agonists were found to range from 5.6 minutes (goserelin) to 125 minutes (deslorelin). nih.govnih.govbohrium.com

Interactive Table: GnRH Agonist Binding Kinetics

| GnRH Agonist | Residence Time (minutes) |

| Goserelin | 5.6 |

| Deslorelin | 125 |

| Other agonists | Range between 5.6 and 125 |

Incorporating kinetic parameters alongside equilibrium binding data can provide new insights for the research and development of improved GnRH receptor-targeting drugs and potentially optimize treatment protocols. nih.govnih.govbohrium.comuniversiteitleiden.nlsigmaaldrich.com Differences in binding kinetics between agonists and antagonists, as well as subtle differences among mammalian GnRH receptors in their interaction with agonists and antagonists, have been observed. bioscientifica.comoup.com

Research Methodologies and Models in Gonadorelin Studies

In Vitro Experimental Models

In vitro models provide controlled environments to study the direct effects of Gonadorelin on cells and tissues, free from systemic influences.

Pituitary Glands and Isolated Pituitary Cell Cultures

Primary cultures of pituitary glands or isolated pituitary cells have been fundamental in understanding this compound's direct impact on gonadotropins. These models allow for the investigation of LH and FSH synthesis and release in response to this compound stimulation nih.govplos.org. Studies using isolated pituitary cells have characterized the properties of GnRH receptors, demonstrating temperature-dependent, rapid, and saturable binding of this compound to specific high-affinity sites nih.gov. Research has shown that cellular binding of this compound is followed by increased cGMP production and LH release nih.gov. While acutely dispersed cells may show impaired LH responses, this is attributed to a reversible post-receptor defect rather than a loss of receptor sites nih.gov. Furthermore, studies indicate that occupying a relatively small percentage of GnRH binding sites can elicit a near-maximal LH response, highlighting the non-linearity of GnRH-receptor coupling in cultured gonadotrophs nih.gov. Primary pituitary cell cultures have also been used to study the differential effects of this compound pulse frequency on LH and FSH secretion, demonstrating that different pulse frequencies optimally stimulate the release of each hormone oup.com.

Immortalized GnRH-producing Cell Lines (e.g., GT1 cells, alpha T3-1 cells)

Immortalized cell lines, such as the GT1 and alpha T3-1 lines, offer a stable and homogeneous population of cells that mimic aspects of GnRH-producing neurons or pituitary gonadotrophs medcraveonline.comoup.comnih.gov. GT1 cells, derived from genetically targeted tumorigenesis in mice, are used as an in vitro model of hypothalamic GnRH-secreting neurons merckmillipore.comucsd.edu. They express GnRH mRNA, process the precursor, and secrete GnRH in a pulsatile manner ucsd.edu. These cells have been valuable in studying the electrophysiological characteristics leading to pulsatile GnRH release and the transcriptional control of the GnRH gene medcraveonline.com. Alpha T3-1 cells are immortalized pituitary gonadotroph cells used to characterize the GnRH receptor and study signaling pathways activated by this compound oup.comnih.gov. Studies using alpha T3-1 cells have shown that this compound and its analogues induce a dose- and time-dependent increase in total inositol (B14025) phosphate (B84403) accumulation nih.gov. These cell lines facilitate complex cell biology studies due to their stability and ease of culture and transfection medcraveonline.com.

Embryonic GnRH Neuronal Cultures

Embryonic GnRH neuronal cultures, often derived from the olfactory placode where GnRH neurons originate, provide a model to study the development, migration, and initial functional properties of these neurons medcraveonline.comnih.govfrontiersin.orgnih.gov. These cultures can maintain post-mitotic GnRH neurons and preserve their migration patterns observed in vivo nih.gov. Nasal explant models, in particular, allow primary GnRH neurons to be maintained within a micro-network that preserves pulsatile secretion nih.gov. Studies using these models have provided insights into the cellular physiology of GnRH neurons and the importance of cell-to-cell communication for GnRH function nih.gov. They have also been used to study the mechanisms underlying the onset and control of pulsatility in GnRH neurons medcraveonline.com.

In Vivo Animal Models

In vivo animal models are essential for studying the systemic effects of this compound, its pharmacokinetics, and its impact on complex physiological processes and reproductive outcomes.

Hypothalamic-Lesioned Animals and Replacement Models

Hypothalamic-lesioned animal models, where the endogenous production of GnRH is disrupted, are used to study the effects of exogenous this compound administration as a replacement therapy nih.gov. These models help to understand how this compound administration can restore gonadotropin secretion and reproductive function in the absence of hypothalamic GnRH. Studies in rats, for instance, have utilized techniques like push-pull perfusion to measure LHRH (this compound) and LH simultaneously in freely behaving animals, providing insights into the control of LHRH secretion nih.gov.

Comparative Studies in Various Species (e.g., cattle, goats, monkeys, rats)

Comparative studies across different animal species are crucial for understanding the conserved and species-specific effects of this compound. Research in cattle has evaluated the effect of this compound treatment on pregnancy outcomes in embryo transfer programs scielo.brscielo.br. Studies have shown that this compound administration at the time of embryo transfer can increase pregnancy rates scielo.brscielo.br. For example, one study in cattle reported higher pregnancy per fixed-time embryo transfer (FTET) at both 30 and 60 days in groups treated with this compound compared to control groups scielo.brscielo.br.

Interactive Table 1: Effect of this compound Treatment on Pregnancy Outcomes in Cattle Embryo Transfer

| Group | Pregnancy per FTET at 30 days (%) | Pregnancy per FTET at 60 days (%) |

| Control | 40.0 scielo.brscielo.br | 37.0 scielo.brscielo.br |

| Treated | 45.8 scielo.brscielo.br | 43.0 scielo.brscielo.br |

Studies in rats have investigated the biodistribution of radiolabeled this compound conjugates, showing significant uptake in the breast and ovaries, consistent with the presence of GnRH receptors in these tissues researchgate.netakjournals.com. Comparative studies have also revealed species-specific differences in the testicular control of the hypothalamic-hypophysial axis, with apparently opposite responses observed between male rats and rabbits in response to castration and testosterone (B1683101) treatment nih.gov. Research in various species, including guinea pigs, rats, rabbits, monkeys, sheep, mares, and cows, has demonstrated that parenteral administration of GnRH results in a distinct increase in plasma LH and FSH levels europa.eu. The LH release in cattle has been shown to be dose-dependent and varies with the stage of the estrous cycle europa.eu.

Interactive Table 2: LH and FSH Release in Response to Parenteral GnRH in Various Species

| Species | LH Increase | FSH Increase |

| Guinea pigs | Distinct | Distinct |

| Rats | Distinct | Distinct |

| Rabbits | Distinct | Distinct |

| Monkeys | Distinct | Distinct |

| Sheep | Distinct | Distinct |

| Mares | Distinct | Distinct |

| Cows | Distinct | Distinct |

Comparative studies using different this compound products in lactating dairy cows have evaluated their efficacy based on the induction of ovulation and circulating LH profiles nih.gov. These studies have shown variations in ovulation response among different commercial this compound products nih.gov.

Human Subject Research and Clinical Studies

Human subject research plays a crucial role in elucidating the complex actions of this compound in regulating the reproductive axis. These studies often involve observing the natural pulsatile secretion of endogenous GnRH or administering exogenous this compound to assess its effects on pituitary gonadotropin release and subsequent gonadal function.

Observational Studies of Endogenous Pulsatile Patterns

Observational studies in human subjects have been instrumental in characterizing the endogenous pulsatile secretion of GnRH. Since directly measuring GnRH concentrations in hypophyseal blood or cerebrospinal fluid presents ethical and technical challenges, the pulsatile pattern of luteinizing hormone (LH) secretion is commonly used as a surrogate marker for GnRH pulsatility. nih.gov Studies have shown that the frequency and amplitude of LH pulses vary depending on the phase of the menstrual cycle in women, with more frequent pulses during the early follicular phase and decreased frequency during the luteal phase. nih.gov Abnormalities in this pulsatile pattern of GnRH secretion are associated with various reproductive disorders, including hypogonadotropic hypogonadism and hypothalamic amenorrhea. jst.go.jp

Controlled Administration of Exogenous this compound

Controlled studies involving the administration of exogenous this compound have provided significant insights into its pharmacodynamics and clinical applications. These studies often involve administering this compound in a pulsatile manner to mimic the natural hypothalamic secretion. hres.ca Pharmacodynamic studies have demonstrated that exogenous pulsatile this compound can effectively substitute for deficient endogenous GnRH, leading to the normalization of basal gonadotropin serum levels and the restoration of pituitary and ovarian function. hres.ca The patterns of LH and follicle-stimulating hormone (FSH) release observed after pulsatile this compound administration are generally similar to those in normal menstrual cycles. hres.ca

Clinical trials have investigated the effectiveness of this compound acetate (B1210297) in treating conditions such as hypothalamic amenorrhea. For instance, open, non-randomized studies have shown that this compound acetate can be effective in inducing ovulation in women with primary and secondary hypothalamic amenorrhea. ferring.ca In these studies, diagnosis was typically based on patient history and supported by low baseline LH and FSH levels, low estrogen, and normal prolactin and androgens. ferring.ca

Data from clinical studies on the effectiveness of this compound acetate in inducing ovulation and pregnancy in women with hypothalamic amenorrhea are summarized below:

| Patient Group | Ovulation Rate (%) | Pregnancy Rate (%) |

| Primary Hypothalamic Amenorrhea | ~70% (43/61) | ~39% (21/54) |

| Secondary Hypothalamic Amenorrhea | ~88% (83/94) | ~70% (68/97) |

Note: Data compiled from search result hres.ca. Pregnancy rates among treatment regimens for primary hypothalamic amenorrhea were reported as 16% (37/236). hres.ca

Studies have also explored different routes and frequencies of pulsatile this compound administration. For example, in women with primary and secondary hypothalamic amenorrhea receiving intravenous this compound, a 90-minute pulse frequency was frequently associated with ovulation. hres.ca

Advanced Analytical Techniques for this compound Detection and Characterization

The accurate detection and characterization of this compound in biological samples are crucial for both research and clinical purposes, including anti-doping control. Various advanced analytical techniques are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), also known as tandem mass spectrometry, is a powerful technique widely used for the detection and quantification of this compound and other peptides in complex biological matrices. mdpi.com LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, providing enhanced selectivity through multiple stages of sample fragmentation analysis. mdpi.com This technique is considered a reference method in areas like anti-doping analysis. nih.gov LC-MS/MS methods are employed to identify and quantify target analytes, offering highly reproducible, specific, and sensitive results for small peptides and their metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another widely used analytical technique for the separation and analysis of this compound. mdpi.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase as the sample is passed through a column under pressure. mdpi.com This technique can be used in conjunction with various detectors, including mass spectrometry (HPLC-MS). researchgate.net HPLC methods are utilized in research to analyze the properties of materials used for this compound detection, such as molecularly imprinted polymers (MIPs), by assessing analyte concentration before and after adsorption. mdpi.com

Immunoassays and Biosensing Platforms

Immunoassays and biosensing platforms offer alternative approaches for the detection of this compound, particularly in biological fluids. Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), utilize the specific binding between antibodies and the target analyte for detection. nih.gov Biosensing platforms, including those based on surface plasmon resonance (SPR) and electrochemical methods, can be designed to detect this compound by employing biorecognition elements that interact specifically with the peptide. nih.govfrontiersin.orgresearchgate.net

Recent developments in biosensing include the use of biomimetic receptors, such as molecularly imprinted polymers (MIPs), as alternatives to traditional antibodies, especially for small molecules like this compound which may be poorly immunogenic. nih.govresearchgate.net For example, a biomimetic enzyme-linked immunosorbent assay (BELISA) using a polynorepinephrine-based MIP has been developed for this compound analysis, demonstrating adequate selectivity for biological specimens. nih.gov SPR biosensing coupled with MIPs has also been explored for sensitive and selective this compound detection. researchgate.net These platforms aim to provide sensitive and selective detection methods for this compound in various matrices. nih.govresearchgate.net

Physicochemical Methods of Analysis for Purity and Heterogeneity

Ensuring the purity and characterizing the heterogeneity of this compound preparations are critical steps in both research and pharmaceutical development. Physicochemical methods play a vital role in these analyses. Techniques such as reversed-phase high-performance liquid chromatography (HPLC) and thin-layer chromatography have been employed to assess the purity and identify the presence of related peptides in this compound preparations. nih.gov For instance, an analysis of the International Reference Preparation of this compound for Bioassay using reversed-phase HPLC indicated a purity of 88.3% (w/w). nih.gov

The stability-indicating properties of analytical systems, such as reversed-phase HPLC, are often verified using techniques like photodiode array detection and capillary zone electrophoresis. nih.gov These methods help to ensure that the analytical procedure can accurately detect and quantify this compound in the presence of its degradation products or other impurities. nih.gov

Other physicochemical methods, such as intact mass analysis, charge heterogeneity analysis (e.g., using capillary electrophoresis), and size exclusion chromatography, are also relevant for assessing the purity and heterogeneity of peptide preparations, including therapeutic peptides. kobia.krresearchgate.net These techniques provide information about the molecular weight, charge variants, and aggregation states of the peptide. Reference standards, such as those developed by the USP, are crucial for standardizing these physicochemical tests and supporting method development and validation. kobia.kr

Characterization of Degradation Products

Understanding the degradation pathways and characterizing the degradation products of this compound are essential for evaluating its stability and ensuring the quality of pharmaceutical formulations. Stress studies involving conditions such as acidic and alkaline hydrolysis, photolysis, thermal stress, and oxidation are commonly performed to induce degradation and identify the resulting impurities. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the characterization of this compound degradation products. nih.govacs.org LC-MS allows for the separation of degradation products and the determination of their molecular masses, providing crucial information for elucidating their chemical structures. nih.govacs.org For example, LC-MS has been used to characterize degradation products of this compound in aqueous solution under different pH conditions. nih.gov

Studies have shown that the degradation kinetics of this compound in aqueous solution are influenced by factors such as pH, temperature, buffer ions, and ionic strength. nih.gov The pH-log Kobs profile of this compound degradation can exhibit different sections corresponding to proton, solvent, and hydroxyl-catalyzed degradation pathways, each potentially yielding different degradation products. nih.gov

Specific degradation pathways identified for this compound and its analogues include deamidation, debutylation, peptide bond hydrolysis (particularly at the N-terminal side of the Ser4 residue), and serine epimerization at higher pH values. acs.org Chiral amino acid analysis and tandem mass spectrometry (MS-MS) can further aid in the characterization of these degradation products and the elucidation of their chemical structures. acs.orgnsf.gov

Mathematical and Computational Modeling of GnRH Dynamics

Mathematical and computational modeling have become indispensable tools in this compound research, providing quantitative analysis and insights into the complex dynamics of the reproductive neuroendocrine system. researchgate.net These models help to integrate biological data, formulate hypotheses, and predict system behavior. researchgate.net Over the past two decades, mathematical modeling has been applied to describe and explore the physiology of the GnRH neuron, the mechanisms underlying GnRH pulsatile secretion, and GnRH signaling to the pituitary. researchgate.net

Modeling GnRH Neuron Physiology and Pulsatile Secretion